{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound contains a nitrophenyl group and an oxadiazole moiety, which are known for their biological activities. The synthesis and analysis of such compounds are crucial for understanding their properties and potential uses in pharmaceuticals and materials science.
The compound can be synthesized through various chemical reactions involving nitrophenyl derivatives and oxadiazole precursors. The specific synthetic pathways often depend on the availability of starting materials and desired yields.
This compound falls under the category of organic compounds, specifically as an amine due to the presence of the propan-2-ylamine functional group. It can also be classified as a nitro compound and an oxadiazole derivative.
The synthesis of {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves multi-step synthetic routes that may include:
The synthesis process may utilize techniques such as refluxing, chromatography for purification, and spectroscopic methods (like Nuclear Magnetic Resonance spectroscopy) for structural confirmation. Yield optimization is critical, with aims often set at achieving above 80% yield for practical applications.
The molecular structure of {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can be represented as follows:
This indicates a complex arrangement involving carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data may include:
The compound can participate in various chemical reactions including:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalyst presence. For example, reducing agents like palladium on carbon could facilitate the reduction of nitro groups.
The mechanism of action for compounds like {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves:
Research into similar compounds suggests potential applications in antimicrobial or anticancer therapies due to their ability to inhibit specific biological targets.
Key physical properties include:
Chemical properties are influenced by:
Relevant analyses often involve chromatography for purity assessment and mass spectrometry for molecular weight determination.
The applications of {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine span several fields:
The 1,3,4-oxadiazole ring, a five-membered heterocycle featuring two nitrogen atoms and one oxygen atom, has evolved into a privileged scaffold in drug discovery due to its metabolic stability, hydrogen-bonding capability, and balanced polarity. Its emergence as a bioisostere for ester and carbamate groups accelerated its incorporation into pharmacologically active molecules, mitigating hydrolysis while maintaining target engagement [5]. Historically, this scaffold gained prominence with the development of raltegravir, an HIV integrase inhibitor, validating the ring system for targeting essential biological pathways. Subsequent research revealed the 1,3,4-oxadiazole nucleus as a versatile template for diverse therapeutic applications.
Table 1: Clinically Approved Drugs Featuring 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Primary Target/Use | Key Structural Features |
---|---|---|---|
Raltegravir | Antiretroviral | HIV-1 integrase inhibitor | 1,3,4-Oxadiazole-2-carboxamide |
Zibotentan | Anticancer (investigational) | Endothelin A receptor antagonist | 5-aryl-1,3,4-oxadiazole sulfonamide |
Tiodazosin | Antihypertensive (historical) | α1-Adrenergic receptor blocker | Oxadiazole-linked piperazine |
Butalamine | Vasodilator | Not fully elucidated | Phenoxyalkyl-1,3,4-oxadiazole amine |
Anticancer applications constitute a major focus, with oxadiazoles demonstrating potent activity against tubulin polymerization and tyrosine kinases like EGFR. For example, compound 4b [5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine] exhibited nanomolar cytotoxicity against leukemia (MOLT-4) and breast cancer (MDA-MB-435) cell lines by disrupting microtubule dynamics [2]. Beyond oncology, oxadiazoles serve as α-glucosidase inhibitors for diabetes management, leveraging their capacity to mimic carbohydrate transition states [3]. Their broad spectrum—spanning antimicrobial, anti-inflammatory, and central nervous system activities—stems from the scaffold’s tunable electronic profile and adaptability in interacting with diverse binding pockets [5] [9].
The 4-nitrophenyl group is a strategically significant substituent in medicinal chemistry, functioning as a potent electron-withdrawing pharmacophore. When appended to the 5-position of 1,3,4-oxadiazoles, it induces profound electronic effects: reducing the heterocycle’s electron density, enhancing planarity for π-π stacking, and promoting dipole-dipole interactions with target proteins. This moiety’s contribution transcends mere steric occupation; it actively modulates the molecule’s binding affinity and selectivity.
In tubulin inhibition, the nitrophenyl group’s electron deficiency facilitates critical interactions within the colchicine binding site. Molecular docking of nitrophenyl-oxadiazole hybrids reveals stabilizing contacts with residues like Ala317 and Thr179 in β-tubulin, correlating with cytotoxic potency. Compound 4b (cited earlier) exemplifies this, where the 4-nitrophenyl group contributed to a binding energy of −7.3 kcal/mol against tubulin, significantly higher than its non-nitrated analogues [2]. Beyond tubulin, nitrophenyl-oxadiazoles demonstrate enhanced inhibitory potential against metabolic enzymes. 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine exhibits superior α-glucosidase inhibition (IC₅₀ ~1.8 μM) compared to halogenated or alkylated derivatives, attributed to nitro-group-mediated polarization and hydrogen-bond acceptance near the enzyme’s catalytic site [3] [4].
Table 2: Biological Activities of Selected 5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives
Compound Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
5-(4-Nitrophenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (4b) | Anticancer (Tubulin inhibitor) | IC₅₀: 0.84 μM (MOLT-4); Docking score: −7.3 kcal/mol; Disrupts microtubule assembly | [2] |
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | α-Glucosidase inhibition | IC₅₀: ~1.8 μM; 10-fold selectivity over α-amylase | [4] |
N-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine | Kinase inhibition (Screening) | Moderate activity against VEGFR2; Potential antiangiogenic agent | [8] |
Functionalization of heterocycles with amine-containing side chains—such as the isopropylaminomethyl group in {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine—serves multiple objectives: enhancing aqueous solubility, enabling salt formation for crystallinity, and providing vectors for target-specific interactions. The methylene linker (-CH₂-) tethering the amine to the oxadiazole spacer decouples the basic amine from the electron-deficient ring, preserving nucleophilicity while allowing conformational flexibility for optimal binding.
The isopropylamine group contributes critical pharmacodynamic effects. Its secondary amine can form salt bridges with aspartate or glutamate residues in target proteins, while the isopropyl moiety engages in hydrophobic interactions within subsites adjacent to enzymatic pockets. In EGFR kinase inhibitors, for instance, oxadiazoles bearing flexible amine chains achieve superior inhibition by reaching adenine-binding hydrophobic regions inaccessible to rigid analogues. Research on edaravone-oxadiazole-amine hybrids demonstrated IC₅₀ values of 1–2 μM against MDA-MB-231 cells, attributable to the amine’s role in anchoring the inhibitor to EGFR’s hinge region [6]. Similarly, in the target compound, the isopropylamine likely facilitates cell permeability and lysosomotropism, promoting intracellular accumulation—a decisive factor for targeting cytoplasmic proteins like tubulin or membrane-associated kinases [7] [9].
Table 3: Impact of Amine Functionalization on 1,3,4-Oxadiazole Bioactivity
Amine Type | Example Compound | Biological Outcome | Mechanistic Insight |
---|---|---|---|
Isopropylaminomethyl | {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine | Enhanced solubility and bioavailability; Potential kinase/tubulin affinity (Predicted) | Amine protonation enables ionic interactions; Isopropyl group fills hydrophobic pockets |
Naphthalen-2-ylamine | 4b (Anticancer agent) | High cytotoxicity (SR leukemia: IC₅₀ = 0.22 μM) | Planar aromatic amine intercalates at tubulin dimer interface |
Edaravone-linked amine | Edaravone-oxadiazole hybrid | EGFR inhibition (IC₅₀: 1.9 μM); Activity vs. MDA-MB-231 | Amine forms H-bond with Thr766 in EGFR kinase domain |
Structurally, the propan-2-ylamine group enables synthetic diversification through reductive amination, acylation, or quaternization, facilitating rapid analogue generation. This adaptability underpins structure-activity relationship (SAR) campaigns aimed at optimizing potency and pharmacokinetics. When integrated with the 4-nitrophenyl-oxadiazole core, this amine functionality creates a "push-pull" electronic system: the nitrophenyl withdraws electrons while the amine donates them via the methylene spacer, potentially influencing the heterocycle’s dipole moment and binding conformation [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: